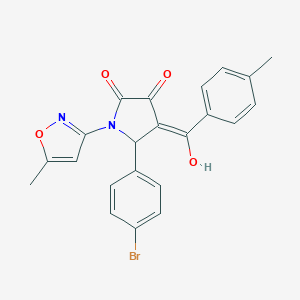![molecular formula C21H20INO4 B265536 (4E)-4-[hydroxy(phenyl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B265536.png)
(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione, also known as HPPH, is a synthetic compound used in scientific research. HPPH belongs to the family of pyrrolidine-2,3-dione derivatives and has shown potential in various biomedical applications.
Mechanism of Action
(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione works by selectively accumulating in cancer cells and becoming activated by light to produce ROS that damage the cancer cells. The selectivity of (4E)-4-[hydroxy(phenyl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione for cancer cells is due to the increased expression of certain receptors on the surface of cancer cells compared to normal cells. (4E)-4-[hydroxy(phenyl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to cancer cells.
Biochemical and Physiological Effects:
(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione has been shown to have minimal toxicity in normal cells and tissues. In cancer cells, (4E)-4-[hydroxy(phenyl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione has been shown to induce cell death and inhibit tumor growth. (4E)-4-[hydroxy(phenyl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione has also been shown to have anti-inflammatory effects and to decrease the expression of certain proteins that promote cancer cell survival and growth.
Advantages and Limitations for Lab Experiments
One advantage of using (4E)-4-[hydroxy(phenyl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione in lab experiments is its selectivity for cancer cells, which allows for targeted treatment and imaging. (4E)-4-[hydroxy(phenyl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione also has minimal toxicity in normal cells, which makes it a safer alternative to traditional cancer treatments. One limitation of using (4E)-4-[hydroxy(phenyl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione is its dependence on light for activation, which may limit its use in certain areas of the body that are not accessible to light.
Future Directions
There are several future directions for the use of (4E)-4-[hydroxy(phenyl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione in scientific research. One direction is the development of new imaging techniques that can detect cancer cells with greater sensitivity and specificity. Another direction is the combination of (4E)-4-[hydroxy(phenyl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness. Additionally, the use of (4E)-4-[hydroxy(phenyl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione in combination with immunotherapy, which harnesses the body's immune system to fight cancer, is an area of active research. Finally, the development of new derivatives of (4E)-4-[hydroxy(phenyl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione with improved selectivity and activation properties is an area of ongoing research.
Conclusion:
(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione is a synthetic compound with potential applications in cancer treatment and imaging. Its selectivity for cancer cells and minimal toxicity in normal cells make it a promising alternative to traditional cancer treatments. Ongoing research is focused on improving the effectiveness and selectivity of (4E)-4-[hydroxy(phenyl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione and developing new applications for its use in scientific research.
Synthesis Methods
The synthesis of (4E)-4-[hydroxy(phenyl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione involves the reaction of 4-iodobenzaldehyde with 3-methoxypropylamine to form 4-iodobenzyl-3-methoxypropylamine, which is then reacted with ethyl acetoacetate to obtain the final product, (4E)-4-[hydroxy(phenyl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione. The synthesis of (4E)-4-[hydroxy(phenyl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione is a multi-step process that requires expertise in organic chemistry and careful handling of chemicals.
Scientific Research Applications
(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione has been extensively studied for its potential use in cancer treatment. It has been shown to have photodynamic therapy (PDT) properties, which means it can be activated by light to produce reactive oxygen species (ROS) that can kill cancer cells. (4E)-4-[hydroxy(phenyl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione has also been studied for its use in imaging techniques, such as fluorescence imaging and positron emission tomography (PET), to detect cancer cells.
properties
Product Name |
(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
|---|---|
Molecular Formula |
C21H20INO4 |
Molecular Weight |
477.3 g/mol |
IUPAC Name |
(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H20INO4/c1-27-13-5-12-23-18(14-8-10-16(22)11-9-14)17(20(25)21(23)26)19(24)15-6-3-2-4-7-15/h2-4,6-11,18,24H,5,12-13H2,1H3/b19-17+ |
InChI Key |
ZFSDYZAWQWWIBB-HTXNQAPBSA-N |
Isomeric SMILES |
COCCCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC=C(C=C3)I |
SMILES |
COCCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)I |
Canonical SMILES |
COCCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[4-(allyloxy)benzoyl]-5-(3-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265466.png)
![4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265467.png)





![3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265484.png)
![4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265486.png)
![(E)-1-benzofuran-2-yl{1-[3-(diethylammonio)propyl]-2-(2-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265490.png)
![4-(1-benzofuran-2-ylcarbonyl)-1-[3-(diethylamino)propyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265491.png)